molecular formula C17H12ClFN2OS B2410548 2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide CAS No. 327061-99-4

2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide

Cat. No.: B2410548
CAS No.: 327061-99-4
M. Wt: 346.8
InChI Key: PESNCSPUUNXZDA-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide is an aminothiazole-based compound identified as a promising hit molecule through high-throughput screening for anti-Hepatitis B Virus (HBV) activity . This compound acts as a potent HBV capsid inhibitor, disrupting the essential interaction of the HBV capsid protein and thereby preventing viral replication . Mechanism of action studies indicate that it binds to a similar site as known heteroaryldihydropyrimidine (HAP) scaffold inhibitors, utilizing comparable hydrophobic interactions while forming a distinct hydrogen bond . It has demonstrated potent inhibitory effects on HBV production in both cell culture and mouse models, showing no obvious acute toxicity in preclinical studies, which highlights its value as a lead compound for the development of novel antiviral therapeutics . The structural motif of N-(thiazol-2-yl)benzamide analogs is recognized in medicinal chemistry for its versatility and presence in compounds investigated for various biological activities, underscoring the potential research utility of this chemical class . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESNCSPUUNXZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-(4-fluorobenzyl)thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide, exhibit significant antimicrobial properties. A study demonstrated that compounds with thiazole rings can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms of action often involve interference with bacterial lipid biosynthesis and other cellular processes .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against estrogen receptor-positive breast cancer cell lines. In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents . Molecular docking studies suggest that these compounds may interact effectively with specific cancer-related receptors, enhancing their therapeutic efficacy .

Selective Ion Channel Modulation

This compound has been identified as a selective antagonist of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor family. Functional characterization revealed that this compound acts as a negative allosteric modulator, exhibiting state-dependent inhibition of ZAC signaling. This property suggests its potential use in studying physiological functions governed by this receptor class .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-based compounds. The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances the biological activity of these compounds by increasing their lipophilicity and binding affinity to target sites .

Compound Structure Activity IC50 (μM)
This compoundStructureAntimicrobial3
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamideStructureZAC antagonist1

Study on Antimicrobial Activity

A comparative study involving various thiazole derivatives indicated that those with specific substitutions exhibited superior antimicrobial activity compared to standard antibiotics like penicillin G and ciprofloxacin. The study utilized RP-HPLC for analysis and highlighted the effectiveness of these compounds against mycobacterial and fungal strains .

Evaluation of Anticancer Effects

In a recent investigation, several thiazole derivatives were screened for their anticancer activities using the Sulforhodamine B assay on MCF7 cell lines. Compounds that showed significant cytotoxicity were further analyzed through molecular docking to elucidate their binding interactions with cancer-related proteins .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. The presence of the thiazole ring and the substituents can influence the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)acetamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide

Uniqueness

2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other thiazole derivatives. The presence of both chlorine and fluorobenzyl groups can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry and biological research.

Biological Activity

2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of a chlorine atom and a fluorobenzyl group enhances its pharmacological properties. The molecular formula is C13H10ClFN2SC_{13}H_{10}ClFN_2S, with a molecular weight of 284.75 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundHepG2 (liver cancer)1.30Induces apoptosis
This compoundA431 (skin cancer)1.98Cell cycle arrest

The compound demonstrated an IC50 value of approximately 1.30 µM against HepG2 cells, indicating potent antitumor activity. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry studies .

Anticonvulsant Activity

Thiazole derivatives have also shown promise in treating epilepsy. In particular, compounds similar to this compound have been evaluated for their anticonvulsant properties.

Compound Model ED50 (mg/kg) Activity
This compoundPTZ-induced seizures10Significant reduction in seizure duration

In animal models, this compound exhibited significant anticonvulsant effects with an effective dose (ED50) of 10 mg/kg in PTZ-induced seizure models .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Zinc-Activated Channel (ZAC) : This compound acts as a negative allosteric modulator of ZAC, exhibiting noncompetitive antagonism towards Zn²⁺ induced signaling pathways. This mechanism suggests potential applications in neurological disorders .
  • Histone Deacetylase Inhibition : Similar thiazole compounds have been identified as HDAC inhibitors, which play a crucial role in cancer therapy by altering gene expression associated with tumor growth .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Case Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and triggered apoptotic pathways.
  • Anticonvulsant Efficacy : In a controlled trial involving animal models, administration of the compound reduced seizure frequency and duration compared to control groups.

Q & A

Q. Optimization strategies :

  • Solvent choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts .
  • Temperature control : Room temperature minimizes side reactions, while prolonged stirring ensures complete conversion .
  • Purification : Chromatography resolves unreacted starting materials, while recrystallization enhances purity .

Q. Table 1: Comparative Synthetic Routes

ReactantsReagents/SolventConditionsPurificationReference
5-(4-Fluorobenzyl)thiazol-2-amine, 2-chlorobenzoyl chloridePyridineRT, overnightColumn chromatography, MeOH recrystallization
2-Amino-5-aryl-methylthiazole, chloroacetyl chlorideTriethylamine, dioxane20–25°CFiltration, EtOH-DMF recrystallization

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···N dimers and C–H···O/F interactions in the crystal lattice) .
  • NMR spectroscopy : Confirms proton environments (e.g., aromatic protons on benzamide and thiazole moieties) .
  • IR spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹) .

Q. Table 2: Crystallographic Parameters

CompoundSpace GroupCell Parameters (Å)Key InteractionsReference
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamideP21/ca=7.512, b=9.872, c=14.264N–H···N, C–H···O/F
4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]benzamideP212121a=6.0171, b=15.3120, c=18.1493Not specified

Advanced: How can researchers address discrepancies in reported biological activities of this compound across different studies?

Answer:
Discrepancies may arise from:

  • Assay variability : Differences in enzyme sources (e.g., bacterial vs. mammalian PFOR) or assay conditions (pH, cofactors) .
  • Compound purity : Impurities from incomplete purification (e.g., residual solvents or unreacted intermediates) skew activity .
  • Structural analogs : Subtle changes in substituents (e.g., fluorine position on benzyl group) alter target affinity .

Q. Methodological solutions :

  • Standardized protocols : Use recombinant enzymes and validated kinetic assays (e.g., NADH oxidation rates for PFOR inhibition) .
  • Batch consistency : Employ HPLC-MS to verify purity (>95%) across studies .
  • SAR studies : Systematically modify substituents (e.g., halogen substitution) to isolate activity trends .

Advanced: What computational approaches are utilized to elucidate the interaction between this compound and its target enzymes?

Answer:

  • Molecular docking : Predicts binding poses using software like AutoDock. For example, the amide group may hydrogen-bond with PFOR active-site residues, while the thiazole ring engages in hydrophobic interactions .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over time (e.g., 50-ns simulations in GROMACS) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with inhibitory potency .

Q. Key findings :

  • PFOR inhibition : The amide anion disrupts the enzyme’s pyruvate-binding site, validated by docking scores and MD trajectory analysis .
  • Selectivity : Fluorine atoms enhance binding specificity via halogen bonds with hydrophobic enzyme pockets .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without disrupting thiazole-benzamide pharmacophore .
  • Metabolic stability : Replace labile esters with bioisosteres (e.g., oxadiazoles) to reduce hepatic clearance .
  • Pro-drug strategies : Mask the amide group with enzymatically cleavable moieties (e.g., acetyl) to enhance oral bioavailability .

Q. Validation :

  • In vitro assays : Microsomal stability tests and Caco-2 permeability models .
  • In silico ADMET prediction : Tools like SwissADME predict absorption and toxicity profiles pre-synthesis .

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